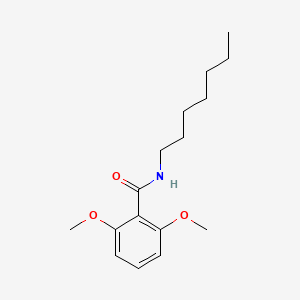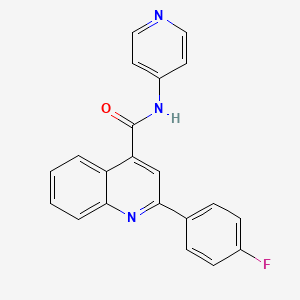
N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a hydroxyphenethyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a hydroxyphenethyl halide in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenethyl group can form hydrogen bonds with target molecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
N-(4-hydroxyphenethyl)-1H-indole-3-carboxamide: Lacks the methyl group on the indole nitrogen.
Uniqueness
N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of both the hydroxyphenethyl group and the methylated indole core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-20-12-16(15-4-2-3-5-17(15)20)18(22)19-11-10-13-6-8-14(21)9-7-13/h2-9,12,21H,10-11H2,1H3,(H,19,22) |
InChI Key |
LUOJUSNNMGBKQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-phenylguanidine](/img/structure/B11025959.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)


![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11026006.png)




![N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
![Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B11026048.png)
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
